6,7-Dehydroroyleanone (DHR) Evades P-Glycoprotein (P-gp)-Mediated MDR, Enabling Potent Cytotoxicity in Resistant NCI-H460/R Cells
A critical differentiator for 6,7-dehydroroyleanone (DHR) is its lack of recognition by the P-glycoprotein (P-gp) efflux pump. Direct comparative studies demonstrate that while many cytotoxic agents are substrates for P-gp and exhibit reduced potency in MDR cells, DHR maintains comparable cytotoxicity in both drug-sensitive (NCI-H460) and drug-resistant (NCI-H460/R) human non-small cell lung cancer cell lines. This property is not shared by all royleanone-class diterpenes [1]. In the same study, the comparator royleanone 7α-acetoxy-6β-hydroxyroyleanone (Roy) showed some P-gp interaction, while DHR did not [2].
| Evidence Dimension | Cytotoxicity (IC50) in P-gp-overexpressing MDR cells vs. sensitive counterpart |
|---|---|
| Target Compound Data | IC50 = 10.6 ± 0.4 µM (NCI-H460/R) |
| Comparator Or Baseline | DHR in NCI-H460 (sensitive): IC50 = 10.3 ± 0.5 µM. Ratio NCI-H460/R to NCI-H460 = 1.03 |
| Quantified Difference | 1.03-fold increase in IC50 (no significant difference, indicating evasion of P-gp). In contrast, a benzoylated derivative of Roy (12BzRoy) showed >10-fold increased IC50 in the resistant line. |
| Conditions | MTT assay; 72 h exposure; NCI-H460 (sensitive) and NCI-H460/R (P-gp-overexpressing) human non-small cell lung cancer cell lines |
Why This Matters
This property makes DHR a superior candidate for developing therapies against MDR cancers, where many standard chemotherapeutics fail, directly impacting procurement for oncology research programs targeting drug resistance.
- [1] Isca, V., et al. (2022). Cytotoxic Activity of diterpenes from Plectranthus spp. for MDR cancer therapy. STRATAGEM’s 5th Annual Meeting Abstract Book, Coimbra, Portugal, pp. 29-30. View Source
- [2] Garcia, C., et al. (2018). Anticancer properties of the abietane diterpene 6,7-dehydroroyleanone obtained by optimized extraction. Future Medicinal Chemistry, 10(10), 1177-1189. View Source
